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Addressing Burixafor solubility issues for in vitro assays

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Compound of Interest		
Compound Name:	Burixafor	
Cat. No.:	B10776278	Get Quote

Technical Support Center: Burixafor

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using **Burixafor** in in vitro assays, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is Burixafor and what is its mechanism of action?

A1: **Burixafor**, also known as TG-0054, is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] It functions by binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1] This disruption of the CXCL12/CXCR4 signaling axis is crucial in processes such as hematopoietic stem cell mobilization.[2][3] In the context of cancer, this pathway is implicated in tumor progression, metastasis, and angiogenesis.[1]

Q2: What is the salt form of the commonly available **Burixafor**?

A2: The commercially available form of **Burixafor** is often a trihydrobromide trihydrate salt.[1] [4] It is important to account for the mass of the salt and water molecules when preparing stock solutions to ensure accurate molar concentrations. The molecular weight of the free acid is 566.73 g/mol , while the trihydrobromide trihydrate salt has a molecular weight of 863.51 g/mol .[1][4]



Q3: In which solvents is **Burixafor** soluble?

A3: **Burixafor** trihydrobromide trihydrate is soluble in Dimethyl Sulfoxide (DMSO), water, and ethanol.[4]

Q4: I am observing precipitation when I dilute my **Burixafor** stock solution into my aqueous assay buffer. What is causing this?

A4: This is a common issue encountered with compounds that are initially dissolved in a high-concentration organic solvent like DMSO.[5][6][7] When the DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the final concentration of DMSO is significantly reduced.[7] If **Burixafor**'s solubility in the final aqueous solution is lower than the prepared concentration, it will precipitate out of solution.[5][6]

Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?

A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5%.[8] However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[8]

Troubleshooting Guide: Burixafor Precipitation in In Vitro Assays

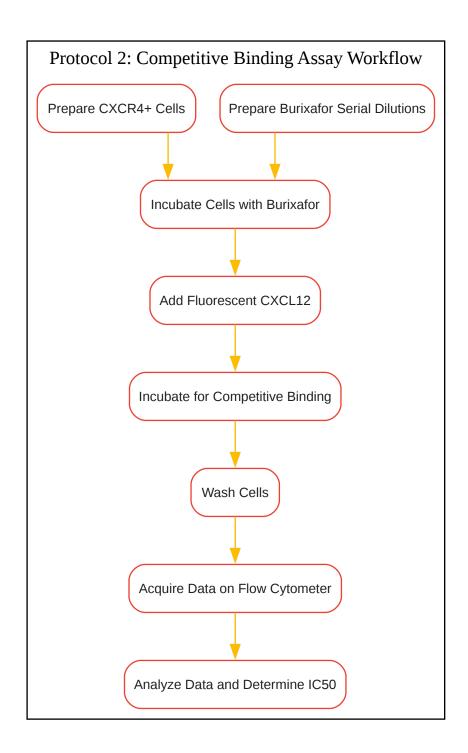
This guide provides a systematic approach to resolving precipitation issues with **Burixafor** in your experiments.

Problem: Immediate Precipitation Upon Dilution

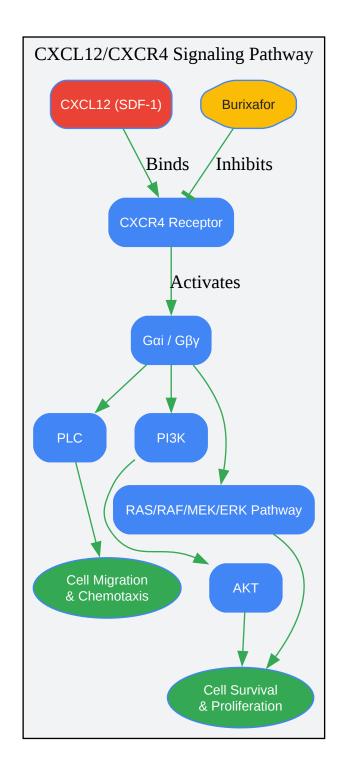
Observation: The solution becomes cloudy or visible particles form immediately after adding the **Burixafor** stock solution to the aqueous buffer or cell culture medium.











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